![molecular formula C9H18N2 B15218686 1-Azaspiro[4.5]decan-8-amine](/img/structure/B15218686.png)
1-Azaspiro[4.5]decan-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azaspiro[45]decan-8-amine is a spirocyclic amine compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Azaspiro[4.5]decan-8-amine can be synthesized through various methods. One common approach involves the iodoaminocyclization of allylaminocyclohexanes . This method allows for the preparation of enantiopure 1-azaspiro[4.5]decanes, which are valuable intermediates in the synthesis of complex molecules.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow processes. For instance, a three-step flow process can be employed to scale the formation and reduction of an azide intermediate, followed by the use of a transaminase to prepare the desired enantiomer in high yield and enantiomeric excess .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Azaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen in the presence of catalysts like Raney nickel are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted amines, oxo derivatives, and other functionalized spirocyclic compounds.
Applications De Recherche Scientifique
1-Azaspiro[4.5]decan-8-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Azaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes at the molecular level. Detailed studies on its mechanism of action are ongoing, aiming to elucidate its precise molecular interactions and effects .
Comparaison Avec Des Composés Similaires
1-Azaspiro[4.5]decan-8-amine can be compared with other spirocyclic amines, such as:
- 8-oxa-2-azaspiro[4.5]decane
- 2,7-diazaspiro[4.5]decane
- 2-oxa-7-azaspiro[4.4]nonane
Uniqueness: The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H18N2 |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
1-azaspiro[4.5]decan-8-amine |
InChI |
InChI=1S/C9H18N2/c10-8-2-5-9(6-3-8)4-1-7-11-9/h8,11H,1-7,10H2 |
Clé InChI |
TYQMUTMJDAPQFK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC(CC2)N)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




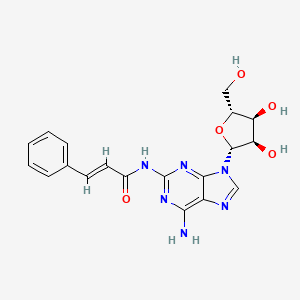

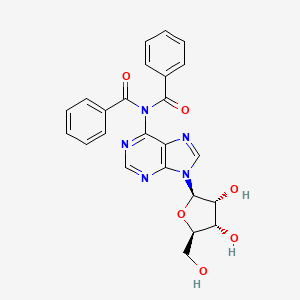

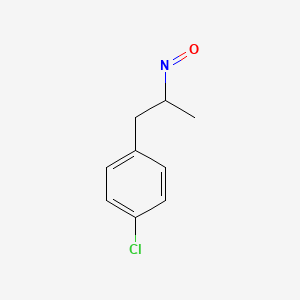
![5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B15218668.png)
![(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B15218670.png)
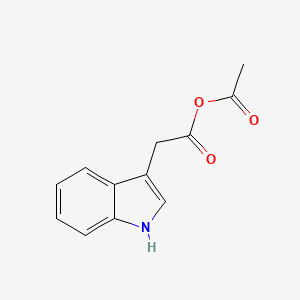
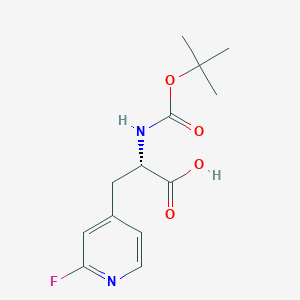
![N-[2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyrimidin-4-yl]acetamide](/img/structure/B15218681.png)
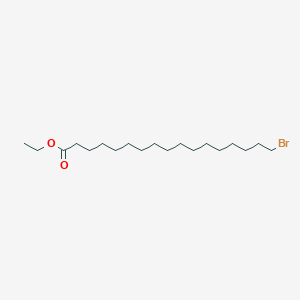
![12-hydroxy-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15218704.png)
